

3,4-Dihydroxyphenylpyruvic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,4-Dihydroxyphenylpyruvic acid

Cat. No.: B1218158

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a key intermediate metabolite in the catabolism of the amino acid tyrosine. As a 2-oxo monocarboxylic acid, it plays a significant role in various biochemical pathways. This technical guide provides an in-depth overview of DHPPA, including its chemical identity, physicochemical properties, synthesis, metabolic pathways, and potential relevance in research and drug development.

Chemical Identity

- CAS Number: 4228-66-4[1]
- IUPAC Name: 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid[1]

Synonyms

3,4-Dihydroxyphenylpyruvic acid is known by several other names in scientific literature and chemical databases. These include:

- DHPPA[1]
- 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid[1]

- beta-(3,4-dihydroxyphenyl)pyruvic Acid[1]
- 3,4-dihydroxy-alpha-oxobenzenepropanoic acid[1]
- 3,4-Dihydroxyphenylacetylformic acid[1]
- (3,4-Dihydroxyphenyl)pyruvic acid
- Hydroxyphenylpyruvic acid

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-Dihydroxyphenylpyruvic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₅	[1]
Molecular Weight	196.16 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	219-220 °C (decomposes)	[3]
Boiling Point	~380.8 °C at 760 mmHg (Predicted)	[3]
Water Solubility	Moderately soluble	[2]
Solubility in Organic Solvents	Soluble in ethanol (50 mg/mL), methanol, and ether.	[3][4]
pKa (Strongest Acidic)	2.91 (Predicted)	[5]
logP	1.12 (Predicted)	[5]

Synthesis and Experimental Protocols

Improved Synthesis of 3,4-Dihydroxyphenylpyruvic Acid

An improved synthesis method for **3,4-dihydroxyphenylpyruvic acid** has been reported, offering a more facile route compared to previous procedures. This method involves the hydrolysis of a trifluoromethyloxazolone intermediate. A general outline of a synthetic approach is provided below, based on established chemical principles.

Experimental Protocol: Synthesis via Azlactone Intermediate

This protocol is a generalized representation and may require optimization.

- **Step 1: Formation of the Azlactone.** 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde) is reacted with N-acetylglycine in the presence of a dehydrating agent such as acetic anhydride and a weak base like sodium acetate. The mixture is heated to promote the condensation reaction, forming an azlactone intermediate: 2-phenyl-4-(3,4-diacetoxybenzylidene)oxazolone.
- **Step 2: Hydrolysis of the Intermediate.** The formed azlactone is then subjected to hydrolysis. This is typically achieved by refluxing the intermediate in an aqueous acidic solution (e.g., dilute hydrochloric acid). This step cleaves the oxazolone ring and hydrolyzes the acetate protecting groups.
- **Step 3: Isolation and Purification.** Upon cooling the reaction mixture, **3,4-Dihydroxyphenylpyruvic acid** precipitates as a solid. The product can be collected by filtration, washed with cold water, and dried under a vacuum. Further purification can be achieved by recrystallization.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

The antioxidant potential of **3,4-Dihydroxyphenylpyruvic acid** can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Assay

- **Preparation of DPPH Solution:** A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark. The working solution is prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[6]

- Assay Procedure:
 - In a 96-well plate, add 20 µL of various concentrations of the DHPPA sample solution.
 - Add 180 µL of the DPPH working solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.^[7]
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the DHPPA sample.^[6]

Experimental Protocol: ABTS Assay

- Preparation of ABTS Radical Cation (ABTS•⁺): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.^[6] The ABTS•⁺ solution is then diluted with methanol or a suitable buffer to an absorbance of approximately 0.7 at 734 nm.
- Assay Procedure:
 - Add a small volume of the DHPPA sample to the diluted ABTS•⁺ solution.
 - After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at 734 nm.
- Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of absorbance with that of a standard antioxidant, Trolox.

Metabolic Pathways

3,4-Dihydroxyphenylpyruvic acid is a central molecule in the metabolism of tyrosine and L-DOPA (L-3,4-dihydroxyphenylalanine).

Tyrosine Catabolism

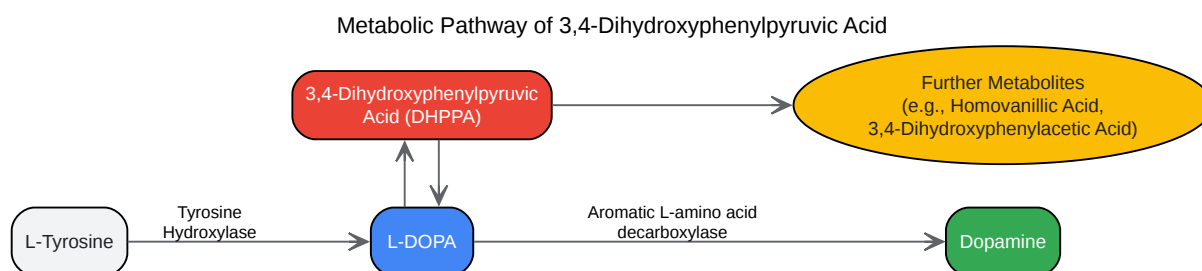
In the primary pathway for tyrosine degradation, tyrosine is converted to 4-hydroxyphenylpyruvic acid by the enzyme tyrosine aminotransferase. In a related pathway, L-DOPA can be transaminated to form **3,4-dihydroxyphenylpyruvic acid**. DHPPA is then further metabolized in the tyrosine catabolic pathway. A defect in the enzymes of this pathway can lead to metabolic disorders such as tyrosinemia.[8]

L-DOPA Metabolism and its Significance in Drug Development

DHPPA has a close metabolic relationship with L-DOPA, the primary medication for Parkinson's disease. DHPPA can be transaminated to form L-DOPA.[9] Conversely, L-DOPA can be converted to DHPPA. Studies have shown that the co-administration of DHPPA with L-DOPA can increase the bioavailability of L-DOPA by decreasing its initial hepatic extraction and prolonging its elimination half-life.[10] This "sparing effect" is of considerable interest to drug development professionals, as it suggests that DHPPA or its derivatives could be used as an adjuvant therapy to improve the efficacy of L-DOPA treatment in Parkinson's disease.

The metabolic interplay between L-DOPA and DHPPA is a critical area of research for developing novel therapeutic strategies. The main metabolites of DHPPA are conjugates of homovanillic acid and 3,4-dihydroxyphenylacetic acid.[10]

Below is a diagram illustrating the central role of **3,4-Dihydroxyphenylpyruvic acid** in these metabolic pathways.



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Metabolic Pathway of **3,4-Dihydroxyphenylpyruvic Acid**

Conclusion

3,4-Dihydroxyphenylpyruvic acid is a metabolite of significant interest due to its central role in amino acid metabolism and its close relationship with the neurotransmitter precursor L-DOPA. Its synthesis, while requiring careful control of protecting groups, is achievable through established organic chemistry routes. The potential for DHPPA to modulate the pharmacokinetics of L-DOPA presents a promising avenue for research in the field of drug development, particularly for neurodegenerative diseases like Parkinson's. Further investigation into its biological activities, including its antioxidant properties, and its in vivo effects is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and scientists to explore the multifaceted nature of this important biomolecule.

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